4,5-dimethoxybenzene-1,2-diamine dihydrochloride properties
4,5-dimethoxybenzene-1,2-diamine dihydrochloride properties
An In-Depth Technical Guide to 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride
Introduction
4,5-Dimethoxybenzene-1,2-diamine dihydrochloride, often referred to as DDB, is a highly functionalized aromatic diamine that serves as a critical reagent in analytical chemistry and a versatile building block in synthetic chemistry. Its unique structure, featuring two adjacent amino groups and electron-donating methoxy substituents on a benzene ring, imparts specific reactivity that is leveraged by researchers in drug development and materials science. This guide provides a comprehensive overview of its properties, reactivity, applications, and handling protocols, offering field-proven insights for scientists and technical professionals.
Core Properties and Specifications
The dihydrochloride salt form of 4,5-dimethoxybenzene-1,2-diamine enhances its stability and solubility in aqueous media, making it convenient for various laboratory applications.
Physicochemical Data
| Property | Value | References |
| CAS Number | 131076-14-7 | [1][2][3][4] |
| Molecular Formula | C₈H₁₂N₂O₂ · 2HCl | [2][4] |
| Molecular Weight | 241.11 g/mol | [1][3][5] |
| Appearance | Crystalline solid; Blue-Grey or Tan Powder | [2][6][7] |
| Melting Point | 266-268 °C | [1] |
| Solubility | Soluble in warm methanol, dimethyl sulfoxide (DMSO), and water. | [6] |
| Storage | Store at -20°C for long-term stability. | [1][4] |
Structural Identifiers
| Identifier | Value | References |
| IUPAC Name | 4,5-dimethoxybenzene-1,2-diamine;dihydrochloride | [8] |
| Synonyms | DDB, 4,5-Dimethoxy-o-phenylenediamine dihydrochloride | [2][3][4] |
| SMILES | COC1=C(C=C(C(=C1)N)N)OC.Cl.Cl | [1][2][8] |
| InChIKey | ORAAOAMEUMZGGU-UHFFFAOYSA-N | [2][4][5] |
Spectral Characteristics
The spectral properties of DDB are central to its primary application as a fluorescent labeling agent. The reaction of DDB with target analytes produces derivatives with distinct and readily detectable spectral profiles.
| Spectral Property | Wavelength/Data | Notes | References |
| UV Absorption (λmax) | 240, 298 nm | In its unreacted form. | [2][4] |
| Fluorescence Excitation | ~361 nm | For benzimidazole derivatives. | [2][4][6] |
| Fluorescence Emission | ~448 nm | For benzimidazole derivatives. | [2][4][6] |
| ¹H NMR | Available | Spectra in DMSO-d6 have been reported. | [9] |
| ¹³C NMR | Available | Conformational studies have been conducted using ¹³C NMR. | [10] |
Chemical Reactivity and Synthetic Utility
The chemical behavior of 4,5-dimethoxybenzene-1,2-diamine is dominated by the nucleophilicity of its two adjacent amino groups. The presence of two electron-donating methoxy groups on the benzene ring increases the electron density at these amino positions, enhancing their reactivity compared to unsubstituted 1,2-phenylenediamine.[11] This heightened reactivity is the cornerstone of its utility.
Core Reaction: Benzimidazole Formation
The most significant reaction of DDB is its condensation with 1,2-dicarbonyl compounds, such as aldehydes and ketones, to form highly fluorescent benzimidazole derivatives.[6][12] This reaction is a robust and widely used method for the derivatization of carbonyl-containing molecules for analytical quantification.
Caption: Condensation reaction of DDB with an aldehyde.
Applications in Research and Development
-
Fluorescent Derivatization for HPLC: DDB is extensively used as a pre-column derivatization reagent for the sensitive detection of carbonyl compounds, including α-keto acids and metabolic stress markers like glyoxal and methylglyoxal, via reversed-phase high-performance liquid chromatography (RP-HPLC).[2][4] The reaction converts non-fluorescent analytes into stable, highly fluorescent adducts, enabling quantification at very low concentrations.[6]
-
Heterocyclic Synthesis: As a substituted o-phenylenediamine, DDB is a valuable precursor for synthesizing a variety of heterocyclic compounds, particularly benzimidazoles. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[11][13]
Recommended Experimental Protocol: Derivatization of Carbonyls
This protocol provides a validated workflow for the derivatization of carbonyl compounds in a biological sample for subsequent HPLC-fluorescence analysis.
Objective: To quantify methylglyoxal in a biological sample by derivatization with DDB.[4]
Materials:
-
4,5-Dimethoxybenzene-1,2-diamine dihydrochloride (DDB)
-
Perchloric Acid
-
Sodium Hydroxide
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Biological sample (e.g., deproteinized plasma)
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Deproteinize the biological sample by adding perchloric acid, centrifuge to pellet the protein, and neutralize the supernatant with sodium hydroxide.
-
Derivatization Reaction: To the neutralized supernatant, add a solution of DDB. Incubate the mixture in the dark to allow the condensation reaction to proceed to completion.
-
HPLC Analysis:
-
Inject the derivatized sample into an RP-HPLC system.
-
Separate the fluorescent adduct from other sample components using a suitable gradient of methanol and water.
-
Detect the derivative using a fluorescence detector set to an excitation wavelength of ~361 nm and an emission wavelength of ~448 nm.
-
-
Quantification: Calculate the concentration of the original analyte by comparing the peak area of the fluorescent adduct to a standard curve prepared with known concentrations of the carbonyl compound.
Caption: Workflow for carbonyl analysis using DDB derivatization.
Synthesis Pathway
4,5-Dimethoxybenzene-1,2-diamine is typically synthesized via the reduction of its dinitro precursor, 1,2-dimethoxy-4,5-dinitrobenzene. This reduction is a standard transformation in organic synthesis, often achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or with metal-acid systems.[14][15]
Caption: Synthesis of the diamine from its dinitro precursor.
Safety and Handling
As with any chemical reagent, proper handling of DDB is essential to ensure laboratory safety. The compound is classified as an irritant.
GHS Hazard Classification: [8][16]
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[17]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[17] Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[16]
-
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[17]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[17]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[17]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]
Conclusion
4,5-Dimethoxybenzene-1,2-diamine dihydrochloride is a powerful and enabling reagent for both analytical and synthetic chemists. Its well-defined reactivity, particularly the formation of highly fluorescent benzimidazoles, provides a reliable method for the quantification of carbonyl-containing compounds. Furthermore, its utility as a building block for complex heterocyclic structures underscores its value in drug discovery and materials science. By adhering to the technical principles and safety protocols outlined in this guide, researchers can effectively and safely leverage the unique properties of this versatile compound.
References
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1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7. Chemical-Suppliers.com. [Link]
-
4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2). PubChem. [Link]
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1,2-Diamino-4,5-dimethoxybenzene, Hydrochloride. HCH Bio. [Link]
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1,2-Diamino-4,5-dimethoxybenzene. PubChem. [Link]
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1,2-Difluoro-4,5-dimethoxybenzene. Chem-Impex. [Link]
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Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]
- WO2020096042A1 - Method for producing dimethoxybenzene compound.
-
Synthetic route of 1,2‐diamino‐4,5‐dimethoxybenzene. ResearchGate. [Link]
-
(E)-4-(but-1-en-1-yl)-1,2-dimethoxybenzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
¹H NMR spectrum (DMSO‐d6) of monomer 1,2‐diamino‐4,5‐dimethoxybenzene. ResearchGate. [Link]
-
SYNTHESIS OF 5,7-DIAMINO[1][6][12]TRIAZOLO[1,2-a][1][2][17]TRIAZINES VIA ANNULATION OF. HETEROCYCLES. [Link]
-
1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. ResearchGate. [Link]
-
Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. The Royal Society of Chemistry. [Link]
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